3-chloro-N-methyl-N-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNUSUQHMUWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro N Methyl N Phenylpropanamide and Analogues
Strategies for Amide Bond Formation
The cornerstone of synthesizing 3-chloro-N-methyl-N-phenylpropanamide is the creation of the amide linkage between a 3-chloropropanoyl moiety and an N-methylaniline fragment. This can be accomplished through several reliable methods, primarily involving the activation of a carboxylic acid or the use of a more reactive acyl derivative.
Acyl Halide Intermediates in Propanamide Synthesis
A direct and widely utilized method for the synthesis of propanamides involves the reaction of an acyl halide, typically an acyl chloride, with an appropriate amine. This approach is effective for creating the precursor, 3-chloro-N-phenylpropanamide, which can subsequently be methylated.
A representative synthesis of the unmethylated analogue, 3-chloro-N-phenylpropionamide, involves the dropwise addition of a solution of 3-chloropropionyl chloride in acetone (B3395972) to a refluxing mixture of aniline (B41778) and acetone. The reaction mixture is then refluxed for a period to ensure complete reaction. Following the reaction, the mixture is cooled and poured into a dilute acid solution to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to yield the desired 3-chloro-N-phenylpropanamide. prepchem.com This product can then serve as a substrate for subsequent N-methylation to produce this compound.
Table 1: Synthesis of 3-Chloro-N-phenylpropanamide via Acyl Halide
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
| 3-Chloropropionyl chloride | Aniline | Acetone | Reflux | 3-Chloro-N-phenylpropanamide |
Peptide Coupling Reagents in Amidation Reactions
In instances where the starting materials are sensitive to the harsh conditions or byproducts of acyl halide reactions, peptide coupling reagents offer a milder and often more efficient alternative for amide bond formation. These reagents are designed to activate a carboxylic acid in situ, facilitating its reaction with an amine under neutral or mildly basic conditions. This method is particularly advantageous for the synthesis of complex molecules and N-methylated amino acids. uni-kiel.de
A variety of coupling reagents are available, each with its own mechanism of action and suitability for different substrates. They can be broadly categorized into phosphonium, uronium, immonium, carbodiimide, and other types. uni-kiel.de The choice of reagent and additives can significantly impact the reaction yield and minimize side reactions like racemization. bachem.com
For the synthesis of this compound, 3-chloropropanoic acid would be reacted with N-methylaniline in the presence of a coupling reagent and a non-nucleophilic base.
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Byproducts |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Dicyclohexylurea (DCU), EDC-urea |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Hexamethylphosphoramide (HMPA), Triphenylphosphine oxide |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Tetramethylurea |
Selective N-Alkylation Approaches for N-Methylation
The introduction of a methyl group onto the nitrogen atom of the amide is a critical step in the synthesis of this compound. This can be achieved either by starting with N-methylaniline or by methylating a pre-formed amide. The latter approach requires selective N-alkylation methods.
Methylation via Borane (B79455) Complexes
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BMS), are versatile reducing agents in organic synthesis. While they are commonly used for the reduction of carboxylic acids and amides to alcohols and amines respectively, their reactivity can be modulated for other transformations. Specific borane complexes and reaction conditions can be employed for the N-methylation of amines and amides.
Alkylation of Amido Nitrogen with Methylating Agents
Direct alkylation of the amide nitrogen with a methylating agent is a common strategy. This typically involves deprotonation of the N-H bond of a secondary amide, such as 3-chloro-N-phenylpropanamide, with a suitable base to form an amidate anion, which then acts as a nucleophile towards a methylating agent like methyl iodide or dimethyl sulfate. The choice of base and solvent is crucial to avoid competing O-alkylation.
Reductive Amination Strategies
Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be adapted for the N-methylation of amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde (B43269) for methylation) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent. masterorganicchemistry.com While typically used for the synthesis of amines, this strategy can be conceptually applied in a multi-step synthesis to introduce the N-methyl group prior to amide formation. For instance, aniline could be reductively methylated to N-methylaniline, which is then used in the amide coupling step.
Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
| Sodium borohydride (NaBH4) | Mild reducing agent, suitable for reducing imines. |
| Sodium cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes and ketones. |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reducing agent, often used for reductive amination. |
Halogenation Strategies and Positional Isomerism in Propanamide Scaffolds
The introduction of a chlorine atom at the 3-position of the N-methyl-N-phenylpropanamide backbone is a critical step that dictates the final structure. A primary strategy for achieving this is through the hydrochlorination of an α,β-unsaturated precursor, N-methyl-N-phenylpropenamide (also known as N-methyl-N-phenylacrylamide).
This reaction is a classic example of a conjugate or Michael addition. The regioselectivity—the preference for the addition of the halogen to the β-carbon (the 3-position)—is governed by the electronic effects of the amide group. The carbonyl group withdraws electron density from the double bond, making the β-carbon electrophilic and thus susceptible to nucleophilic attack by the chloride ion. The reaction typically proceeds by protonation of the carbonyl oxygen, which further enhances the electrophilicity of the β-carbon, followed by the attack of the chloride ion.
The positional isomerism is controlled by this inherent reactivity. Direct halogenation of the saturated propanamide chain is less common and harder to control, as it can lead to a mixture of products, including α-halogenation. Therefore, starting with the unsaturated acrylamide (B121943) derivative ensures the chlorine is installed with high regioselectivity at the desired 3-position. Studies on Michael additions to divinylic compounds confirm that acrylamide units are preferentially attacked by nucleophiles over less activated moieties. scispace.com
Multi-Step Synthesis of Complex Derivatives Incorporating the Propanamide Core
The this compound structure serves as a valuable intermediate in multi-step syntheses for creating more complex molecules, particularly various heterocyclic compounds. The chlorine atom at the 3-position functions as an effective leaving group, enabling subsequent nucleophilic substitution reactions to build intricate molecular architectures.
Research has shown that 3-halopropanamide analogues are effective bielectrophilic precursors for synthesizing nitrogen and sulfur-containing heterocycles. arkat-usa.orgresearchgate.net In these synthetic pathways, the halogenated propanamide core reacts with binucleophiles, such as aminopyridines, aminopyrimidines, or thioureas. The reaction typically proceeds via an initial nucleophilic attack on the carbon bearing the halogen, followed by an intramolecular cyclization involving the amide or a related functional group.
For example, 3-halopyruvamides (which contain an additional ketone at the 2-position) have been successfully used to synthesize a range of heterocyclic systems, including:
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyrimidines
Thiazoles
Imidazo[2,1-b]thiazoles
This strategy highlights the utility of the 3-halopropanamide scaffold as a foundational building block. The initial propanamide core provides the basic framework, and the strategically placed halogen enables its elaboration into diverse and complex chemical entities with potential applications in medicinal chemistry and materials science. arkat-usa.orgresearchgate.net
Optimization of Synthetic Reaction Conditions and Yields
Optimizing the synthesis of N-substituted amides like this compound is crucial for maximizing product yield and purity while ensuring economic and environmental viability. Key parameters for optimization include the choice of solvent and the use of catalytic systems.
The choice of solvent can profoundly impact the rate, yield, and even the product distribution of amidation and N-alkylation reactions. Solvents influence the solubility of reactants, stabilize transition states, and can participate in the reaction mechanism.
In the synthesis of amides from acid chlorides, for instance, solvent polarity plays a critical role. One study demonstrated that halogenated solvents like dichloroethane (DCE) favored the formation of primary amides, whereas non-halogenated solvents such as dioxane led to the formation of imides as the major product. chemistrysteps.com This highlights a solvent-controlled chemoselectivity. In other N-acylation processes, a mixture of THF and water was found to be a surprisingly effective medium, demonstrating that aqueous systems can be optimized for high yields. semanticscholar.org
Furthermore, there is a growing interest in solvent-free or "dry media" reactions to align with the principles of green chemistry. These methods can reduce waste and simplify purification. For some N-acylation reactions, studies have shown that the reaction proceeds efficiently without any solvent, indicating that the choice of solvent is not always a critical factor and can sometimes be eliminated entirely to create a more sustainable process. pearson.com
| Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Dichloroethane (DCE) | Primary Amide | 80% | chemistrysteps.com |
| Dioxane | Imide | 63% | chemistrysteps.com |
| THF | Imide | 35% | chemistrysteps.com |
| Toluene | Imide | 23% | chemistrysteps.com |
| Solvent-Free | N-Acylated Amine | ~95% | pearson.com |
Catalytic systems are fundamental to the efficient synthesis of N-substituted amides, particularly through N-alkylation reactions using alcohols as alkylating agents. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical alternative to traditional methods using alkyl halides. The mechanism involves the catalyst temporarily dehydrogenating the alcohol to an aldehyde, which then condenses with the amide. The resulting intermediate is then hydrogenated by the catalyst, which returns the borrowed hydrogen.
Various transition metal catalysts have been developed for this transformation:
Ruthenium (Ru) Catalysts: Ruthenium complexes are highly effective for the N-alkylation of amides and amino acid esters with alcohols. These systems can operate under base-free conditions, which is crucial for preserving stereochemical integrity in chiral molecules. researchgate.net
Iridium (Ir) Catalysts: Iridium complexes, such as [Cp*IrCl2]2, have been successfully used for the N-alkylation of amides with alcohols, often under solvent-free conditions. These reactions are atom-economical, producing only water as a byproduct. youtube.com
Cobalt (Co) Catalysts: Heterogeneous catalysts, such as cobalt nanoparticles supported on carbon, offer the advantages of being reusable and based on a non-noble metal. These systems have shown good to excellent activity for the N-alkylation of a broad range of primary amides with various alcohols. arkat-usa.org
The optimization of these catalytic systems involves adjusting parameters such as catalyst loading, temperature, and the presence of co-catalysts or bases to achieve high conversion and selectivity.
| Catalyst System | Amide Substrate | Alcohol Substrate | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Co-nanoparticles/KOH | Benzamide | Benzyl alcohol | 130 | 77% | arkat-usa.org |
| [Cp*IrCl2]2/NaOAc | n-Butyl carbamate | Benzyl alcohol | 130 | 94% | youtube.com |
| Ru-Macho-BH | Phenylalanine pentyl ester | 4-methylbenzyl alcohol | 120 | >99% (conv.) | researchgate.net |
| Ru-PNNH/t-BuOK | 1-Heptylamine | 1-Hexanol | ~35 (reflux in Et2O) | 96% | libretexts.org |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro N Methyl N Phenylpropanamide Derivatives
Nucleophilic Substitution Reactions at the Chloro-Substituted Carbon
The carbon atom bonded to the chlorine in 3-chloro-N-methyl-N-phenylpropanamide is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for both intermolecular and intramolecular substitution reactions, leading to a variety of functionalized products.
Intermolecular Nucleophilic Displacements
The primary chloroalkane structure of this compound is expected to undergo bimolecular nucleophilic substitution (SN2) reactions with a range of nucleophiles. In such reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The rate and success of these reactions are influenced by several factors including the strength of the nucleophile, the reaction solvent, and steric hindrance around the electrophilic center.
Strong nucleophiles, such as thiolates (RS⁻), cyanide (CN⁻), and azide (B81097) (N₃⁻), are anticipated to react efficiently to form the corresponding 3-substituted-N-methyl-N-phenylpropanamides. Weaker nucleophiles, like water or alcohols, would likely require elevated temperatures or catalysis to achieve significant conversion. The reaction is generally favored by polar aprotic solvents, which can solvate the cation of a nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.
Table 1: Expected Products of Intermolecular Nucleophilic Substitution
| Nucleophile | Product |
| Cyanide (CN⁻) | 3-cyano-N-methyl-N-phenylpropanamide |
| Azide (N₃⁻) | 3-azido-N-methyl-N-phenylpropanamide |
| Thiolate (RS⁻) | 3-(alkylthio)-N-methyl-N-phenylpropanamide |
| Amine (R₂NH) | 3-(dialkylamino)-N-methyl-N-phenylpropanamide |
Intramolecular Cyclization Pathways (e.g., Aziridine (B145994) Formation)
In the context of reductive transformations, particularly with strong reducing agents like lithium aluminum hydride (LiAlH₄), evidence for intramolecular cyclization has been observed in closely related isomers. While direct intramolecular attack of the amide nitrogen on the chloro-substituted carbon to form a four-membered ring (azetidinone) is not typically observed under neutral or basic conditions, a different cyclization pathway emerges during reduction.
Detailed mechanistic studies on the reduction of 2-chloro-N-phenylpropanamide, an isomer of the title compound, provide a compelling model. researchgate.netnih.govyoutube.com It is proposed that the initial reduction of the amide carbonyl group by LiAlH₄ leads to the formation of a chloroamine intermediate. This intermediate then undergoes a rapid intramolecular nucleophilic substitution, where the newly formed amino group attacks the carbon bearing the chlorine, displacing the chloride ion and forming a three-membered aziridine ring. researchgate.netnih.govyoutube.com
Specifically, in the reduction of 2-chloro-N-phenylpropanamide, the formation of 2-methyl-N-phenylaziridine has been confirmed as a key intermediate. researchgate.netnih.govyoutube.com This was substantiated by isolating the aziridine when the reaction was performed with a reduced stoichiometry of LiAlH₄. researchgate.net This pathway highlights the propensity for intramolecular cyclization following the initial reduction of the amide functionality.
Reductive Transformations of the Amide and Halogen Functionalities
The reduction of this compound involves the transformation of both the amide and the chloro groups. The interplay between these two functionalities leads to complex reaction pathways, including rearrangements.
Reduction of Amide to Amine
The reduction of a tertiary amide, such as this compound, to a tertiary amine is a standard transformation typically achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the amide. The resulting tetrahedral intermediate then collapses, with the oxygen being eliminated as part of a metal alkoxide complex, to form a transient iminium ion. A second hydride addition to the iminium ion then yields the final tertiary amine product. libretexts.org
In the case of this compound, this reduction would convert the propanamide moiety into a propylamine (B44156), yielding N-methyl-N-phenyl-3-chloropropylamine. However, as discussed, this species is often a transient intermediate that can undergo further reactions.
Reductive Dehalogenation Processes
Reductive dehalogenation, the removal of the chlorine atom and its replacement with a hydrogen atom, can occur concurrently with or subsequent to the amide reduction. This process can proceed through different mechanisms depending on the reaction conditions and the nature of the intermediate species.
In the context of the LiAlH₄ reduction of the isomeric 2-chloro-N-phenylpropanamide, the reductive process primarily involves the ring-opening of the intermediate aziridine. researchgate.netnih.govyoutube.com The aziridine ring is opened by the nucleophilic attack of a hydride from LiAlH₄. This is a reductive cleavage process that eliminates the halogen from the molecule's backbone by first incorporating it into a cyclic intermediate.
The reductive opening of the 2-methyl-N-phenylaziridine intermediate was found to be non-regioselective, yielding a mixture of N-propylaniline and N-isopropylaniline. researchgate.netnih.govyoutube.com This indicates that the hydride can attack either of the two carbon atoms of the aziridine ring.
Mechanistic Studies of Rearrangement Reactions during Reduction
Mechanistic investigations into the reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ have revealed that the reaction does not simply yield the expected N-propylaniline but also a significant amount of the rearranged product, N-isopropylaniline. researchgate.netnih.govyoutube.com This observation points to a complex reaction mechanism involving rearrangement.
The key to this rearrangement is the formation of the 2-methyl-N-phenylaziridine intermediate. researchgate.netnih.govyoutube.com The subsequent reductive ring-opening of this unsymmetrical aziridine can occur via two pathways:
Path A (No Rearrangement): Hydride attack at the less substituted carbon of the aziridine ring leads to the formation of N-propylaniline.
Path B (Rearrangement): Hydride attack at the more substituted carbon of the aziridine ring results in the formation of the rearranged product, N-isopropylaniline.
Studies have shown that the reduction of the isolated 2-methyl-N-phenylaziridine with LiAlH₄ gives a mixture of both products, confirming its role as the source of both the rearranged and non-rearranged amines. researchgate.netnih.govyoutube.com Interestingly, the formation of the amines from the aziridine is significantly slower than their formation from the starting 2-chloropropanamide. This suggests that Lewis acidic aluminum species, formed from the reaction of LiAlH₄ with the starting material, catalyze the reductive opening of the aziridine ring. researchgate.netyoutube.com Furthermore, this Lewis acid catalysis was found to favor the formation of the non-rearranged product, N-propylaniline. researchgate.netyoutube.com
Table 2: Product Distribution in the Reduction of 2-chloro-N-phenylpropanamide with LiAlH₄
Data adapted from a study on the constitutional isomer, 2-chloro-N-phenylpropanamide. researchgate.net
| Product | Structure | Relative Yield |
| N-propylaniline | Ph-NH-CH₂CH₂CH₃ | ~1 |
| N-isopropylaniline | Ph-NH-CH(CH₃)₂ | ~1 |
| 2-phenylamino-1-propanol | Ph-NH-CH(CH₃)CH₂OH | By-product |
Aziridine and Aziridinium (B1262131) Ion Intermediacy
In reactions involving nucleophilic attack, particularly under reducing conditions, the formation of an aziridine intermediate is a key mechanistic step. The initial step is believed to be the intramolecular cyclization of the this compound to form a highly strained three-membered aziridinium ion. This intermediate is generated by the displacement of the chloride ion by the lone pair of electrons on the nitrogen atom of the amide.
While direct spectroscopic observation of the aziridinium ion for this specific compound is not extensively documented, its existence is inferred from the products obtained in various reactions. For instance, in the reduction of the related compound 2-chloro-N-phenylpropanamide with lithium aluminum hydride, a 2-methyl-N-phenylaziridine intermediate has been isolated. psu.edu This provides strong evidence for a similar pathway in the case of this compound, leading to a N-methyl-N-phenylaziridinium ion. The formation of this cyclic intermediate is a critical determinant of the subsequent reaction pathways. encyclopedia.pubmdpi.com
Regioselectivity of Aziridine Ring Opening
The regioselectivity of the aziridine ring opening is a crucial factor that determines the final product structure. The aziridinium ion, being a strained and electrophilic species, is susceptible to nucleophilic attack. The site of this attack, whether at the carbon atom bearing the methyl group (C2) or the unsubstituted carbon atom (C3), is influenced by both steric and electronic factors.
In the case of the aziridinium ion derived from this compound, nucleophilic attack can theoretically occur at either of the two carbon atoms of the aziridine ring. The outcome of this ring-opening is often non-regioselective, leading to a mixture of products. For example, the reduction of 2-methyl-N-phenylaziridine, an analogous intermediate, yields a mixture of N-propylaniline and N-isopropylaniline, indicating that the hydride attack occurs at both carbon atoms of the aziridine ring. psu.edu The precise ratio of the resulting regioisomers can be influenced by the nature of the nucleophile and the reaction conditions.
Influence of Lewis Acid Catalysis on Reduction Pathways
The presence of Lewis acids can significantly influence the reduction pathways of this compound by affecting the formation and subsequent reactivity of the aziridinium ion intermediate. Lewis acids can coordinate to the chlorine atom, facilitating its departure and promoting the formation of the aziridinium ion.
Furthermore, Lewis acids can activate the aziridine ring towards nucleophilic attack. In the reduction of 2-chloro-N-phenylpropanamide, it has been observed that Lewis acid catalysis, potentially by aluminum chlorohydrides formed in situ, facilitates the reduction of the aziridine intermediate. psu.edu This catalytic effect not only accelerates the reaction but can also alter the regioselectivity of the ring opening. For instance, the presence of a Lewis acid was found to increase the relative yield of the propylamine product in the reduction of 2-methyl-N-phenylaziridine, suggesting a preferential attack at one of the ring carbons. psu.edu This is likely due to the coordination of the Lewis acid to the nitrogen atom of the aziridine, which modifies the electronic distribution within the ring and directs the incoming nucleophile.
Formation and Characterization of Reduction By-products
The reduction of this compound can lead to the formation of various by-products, depending on the reaction conditions and the reducing agent used. A significant by-product identified in the reduction of the related 2-chloro-N-phenylpropanamide is a β-aminoalcohol. psu.edu
In the case of this compound, a potential by-product from its reduction would be 3-(methyl(phenyl)amino)propan-1-ol. The formation of this amino alcohol can be rationalized by the reduction of the amide carbonyl group to a hydroxyl group, either before or after the formation and opening of the aziridinium ion intermediate. The characterization of such by-products is typically achieved using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their chemical structure.
Hydrolytic Transformations of the Amide Linkage
The amide linkage in this compound can undergo hydrolysis under both acidic and basic conditions to yield N-methylaniline and 3-chloropropanoic acid. The rate and mechanism of this hydrolysis are influenced by the electronic nature of the substituents on the aromatic ring and the steric environment around the carbonyl group.
Tertiary amides, such as this compound, are generally more resistant to hydrolysis than primary and secondary amides due to increased steric hindrance around the carbonyl carbon. arkat-usa.org However, the hydrolysis can be facilitated under forcing conditions, such as refluxing in strong acid or base. The mechanism of alkaline hydrolysis of N,N-disubstituted amides typically proceeds through a nucleophilic acyl substitution pathway, where a hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to give the carboxylate and the corresponding amine. researchgate.net
Other Derivatization Reactions of the Propanamide Scaffold
The propanamide scaffold of this compound offers several sites for derivatization, allowing for the synthesis of a variety of analogs with potentially interesting chemical and biological properties.
One common derivatization strategy involves the nucleophilic displacement of the chlorine atom at the 3-position. A wide range of nucleophiles, such as amines, thiols, and azides, can be used to introduce new functional groups at this position. These reactions can lead to the formation of compounds with diverse structures and functionalities.
Another approach to derivatization involves modifications of the amide functionality. For instance, the amide can be reduced to the corresponding amine, as discussed in the context of reduction by-products. Additionally, the aromatic ring can be subjected to electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the N-methylpropanamide group. The specific conditions for these derivatization reactions would need to be optimized to achieve the desired products in good yields. nih.govnih.gov
Computational and Theoretical Investigations of 3 Chloro N Methyl N Phenylpropanamide System
Non-Linear Optical (NLO) Properties Prediction and AnalysisNo theoretical predictions or analyses of the non-linear optical properties, such as polarizability and hyperpolarizability, for 3-chloro-N-methyl-N-phenylpropanamide are available.
Molecular Polarizability and Hyperpolarizabilities
There is no published research data available on the molecular polarizability and hyperpolarizabilities of this compound.
Design Principles for NLO Materials
There is no published research data available regarding the design principles for NLO materials based on this compound.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
There is no published research data available on the Molecular Electrostatic Potential (MEP) mapping for this compound to predict its reactivity.
Density of States (DOS) Analysis for Electronic Contributions
There is no published research data available from a Density of States (DOS) analysis for this compound.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Blocks for Diversified Chemical Synthesis
3-chloro-N-methyl-N-phenylpropanamide is fundamentally recognized as a strategic building block in organic synthesis. Its bifunctional nature allows it to act as a versatile linker, connecting different molecular fragments. The reactive alkyl chloride can readily undergo substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. This capability enables the construction of diverse and complex molecular scaffolds from a common starting material. The N-methyl-N-phenylamide portion of the molecule is generally stable under many reaction conditions and can be used to modulate the solubility, steric hindrance, and electronic characteristics of the final product.
Scaffold for Heterocyclic Compound Synthesis (e.g., Triazole Derivatives)
The compound serves as an effective scaffold for the synthesis of various heterocyclic compounds, which are crucial components in pharmaceuticals, agrochemicals, and materials science. A notable application is in the creation of substituted triazole derivatives. Triazoles are a class of nitrogen-containing heterocycles that have garnered significant attention for their wide-ranging applications. In a typical synthetic route, the chlorine atom in this compound acts as a leaving group in a reaction with a nucleophilic triazole, such as a triazole-thiol. This reaction forms a new carbon-sulfur or carbon-nitrogen bond, effectively tethering the propanamide side chain to the heterocyclic core. This modular approach allows for the systematic modification of the triazole structure to fine-tune its properties for specific applications.
Precursors for Advanced Functional Materials
The ability to use this compound to build larger, functionalized molecules makes it a valuable precursor for advanced materials. By attaching this propanamide building block to other molecular systems, such as chromophores or polymers, researchers can develop materials with tailored properties. The N-phenyl group can be further substituted to alter the electronic landscape of the molecule, influencing the bulk properties of the resulting material.
A specific area of materials science where this compound shows promise is in the development of optoelectronic materials. For instance, triazole derivatives synthesized from related chloropropanamide scaffolds have been investigated for their nonlinear optical (NLO) properties. NLO materials are essential for applications in telecommunications, optical computing, and laser technology. By incorporating the propanamide structure into novel organic dyes, it is possible to create new materials with significant NLO responses, paving the way for their use in advanced optoelectronic devices.
Development of Probes and Tags in Chemical Biology (e.g., Radioligand Precursors)
In the field of chemical biology, molecules that can be used as probes or tags are essential for studying biological processes. The propanamide scaffold is a structure found in molecules developed as radioligands for positron emission tomography (PET), a powerful in vivo imaging technique. nih.gov PET requires radiotracers, which are biologically active molecules labeled with a short-lived positron-emitting isotope, such as Carbon-11. nih.govnih.gov
Research has demonstrated the successful radiosynthesis of carbon-11-labeled propanamide derivatives for imaging specific biological targets like the androgen receptor in prostate cancer. nih.gov In these syntheses, a precursor molecule is reacted with a radiolabeling agent like [¹¹C]CH₃OTf. nih.gov The reactive chloro- group on this compound makes it a suitable precursor for such radiolabeling reactions. The chlorine atom can be displaced by a nucleophile carrying a radionuclide, providing a pathway to new PET radioligands for noninvasively studying physiology and molecular pathways in living systems. nih.gov
Intermediate in Agrochemical Development
The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel heterocyclic compounds. As established, this compound is a useful intermediate for producing heterocyclic systems like triazoles. The broad biological activities associated with triazole derivatives make them a focal point of agrochemical research. By providing a reliable synthetic route to these scaffolds, this compound serves as a key intermediate, enabling the exploration of new chemical entities with potential applications in crop protection and agricultural productivity.
Conclusion and Future Research Perspectives
Current State of Knowledge on 3-Chloro-N-methyl-N-phenylpropanamide Chemistry
This compound, with the CAS Number 89585-53-5 and the linear formula C₁₀H₁₂ClNO, is recognized primarily as a chemical intermediate. sigmaaldrich.com Its structure features a propanamide backbone with a chlorine atom at the 3-position, and a phenyl and a methyl group attached to the amide nitrogen. This arrangement of functional groups—a tertiary amide and an alkyl halide—suggests a versatile reactivity profile.
Currently, the compound is available through various chemical suppliers, which indicates established, albeit not widely published, synthetic pathways. sigmaaldrich.comchemicalbook.com The available data is largely confined to basic identifiers and supplier specifications. chemicalbook.com There is a significant lack of peer-reviewed studies detailing its synthesis, spectroscopic characterization, or reactivity. While general methods for the synthesis of similar N-alkylated amides exist, such as the acylation of N-methylaniline with 3-chloropropionyl chloride, specific optimized conditions and mechanistic studies for this particular compound are not readily found in academic journals. nih.gov
The table below summarizes the fundamental identifiers for the compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 89585-53-5 |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
This interactive data table is based on publicly available chemical database information.
Identification of Research Gaps and Unexplored Areas
The most significant research gap is the near-complete absence of foundational chemical data and reactivity studies. While its structure is known, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) has not been publicly documented by researchers, with suppliers often disclaiming the provision of analytical data. sigmaaldrich.com
Key unexplored areas include:
Reaction Kinetics and Mechanisms: No studies have been published on the kinetics of its reactions, particularly the nucleophilic substitution at the chlorinated carbon or reactions involving the amide group.
Crystallography: The solid-state structure of the compound has not been determined, which could provide insights into intermolecular interactions and conformational preferences.
Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, solubility in various solvents, and partition coefficients are not available in the research literature. chemicalbook.comchemicalbook.com
Biological Activity: There is no available research on the potential biological or pharmacological activities of this compound, despite the prevalence of the N-methyl-N-phenylamide moiety in bioactive molecules.
Directions for Advanced Methodological Development
The structure of this compound is well-suited for methodological advancements in chemical synthesis.
Catalyst Design: The synthesis of this compound could be a model system for developing new catalysts for N-acylation reactions. Furthermore, its chlorine-bearing carbon is a potential site for catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity, an area that remains entirely unexplored.
Flow Chemistry: The synthesis of this compound could be significantly optimized using flow chemistry. Continuous processing could allow for better control over reaction parameters, potentially improving yield and purity while enabling safer handling of reactive intermediates like 3-chloropropionyl chloride. This approach would also facilitate rapid screening of reaction conditions for subsequent derivatization.
Prospects for Emerging Applications in Interdisciplinary Fields
Given its bifunctional nature, this compound holds promise for applications across several scientific disciplines.
Medicinal Chemistry: The N-methyl group in peptides and other bioactive molecules can enhance metabolic stability and membrane permeability. monash.edumdpi.com This compound could serve as a versatile building block for synthesizing novel scaffolds where the 3-chloro group acts as a handle for attaching other pharmacophores or linking to larger molecular systems.
Materials Science: The molecule could be a precursor for functionalized polymers. The chloro- group could be converted into other functional groups (e.g., azide (B81097), amine, thiol) suitable for polymerization or for grafting onto surfaces to modify their properties.
Agrochemicals: Many herbicides and pesticides contain chloroalkylamide structures. Systematic exploration of this compound and its derivatives could lead to the discovery of new compounds with potential agrochemical applications.
Q & A
Q. What are the key steps and considerations in synthesizing 3-chloro-N-methyl-N-phenylpropanamide?
The synthesis typically involves reacting N-methylaniline with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis. Purification is achieved via recrystallization or column chromatography to isolate the product. Reaction parameters such as temperature control (0–5°C for exothermic reactions) and stoichiometric ratios are critical for yield optimization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the methyl and phenyl substituents on the amide nitrogen. Infrared (IR) spectroscopy confirms the carbonyl (C=O) and C-Cl stretches. High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) validate purity and molecular weight, respectively .
Q. How does the presence of N-methyl and N-phenyl groups influence the compound’s stability?
The N-methyl group enhances steric protection of the amide bond, reducing hydrolysis susceptibility. The N-phenyl group contributes electron-withdrawing effects, stabilizing the carbonyl group while potentially increasing susceptibility to electrophilic aromatic substitution. Comparative studies on analogous compounds suggest these groups improve thermal stability .
Advanced Questions
Q. How can researchers optimize reaction parameters to enhance the yield of this compound?
Systematic optimization involves:
- Temperature modulation : Lower temperatures (e.g., 0–5°C) minimize side reactions.
- Base selection : Strong bases (e.g., triethylamine) improve deprotonation efficiency.
- Solvent choice : Dichloromethane or tetrahydrofuran (THF) under anhydrous conditions prevents acyl chloride hydrolysis.
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates .
Q. What strategies are recommended for resolving discrepancies in reported biological activities of halogenated propanamides?
Contradictory data can arise from structural isomerism or assay variability. Strategies include:
- Comparative bioassays : Test isomers under identical conditions (e.g., opioid receptor binding assays as in stereoisomer studies).
- Structural elucidation : X-ray crystallography or computational modeling (DFT) to confirm configurations.
- Meta-analysis : Cross-referencing toxicity and activity data from multiple studies to identify outliers .
Q. How should toxicological assessments be designed for this compound based on existing data?
Preliminary assessments should follow OECD guidelines:
- In vitro : Ames test for mutagenicity and cytotoxicity assays (e.g., HepG2 cells).
- In vivo : Acute oral toxicity in rodents (LD₅₀ determination) and subchronic studies (28-day exposure).
- Mechanistic studies : Evaluate metabolic pathways (e.g., cytochrome P450 interactions) using liver microsomes .
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations model transition states and activation energies for SN² reactions. Molecular docking studies predict interactions with biological targets (e.g., enzymes), while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with reaction rates .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
Scaling requires:
- Process safety : Managing exothermic reactions via controlled reagent addition.
- Purification scalability : Transitioning from column chromatography to fractional distillation or continuous crystallization.
- Regulatory compliance : Ensuring Good Manufacturing Practice (GMP) standards for intermediates .
Q. How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?
SAR strategies include:
- Analog synthesis : Varying substituents (e.g., replacing N-methyl with bulkier groups).
- Biological profiling : Testing analogs in receptor-binding assays (e.g., μ-opioid receptors) or enzymatic inhibition studies.
- Data correlation : Using multivariate analysis to link structural descriptors (e.g., Hammett σ values) with activity .
Methodological Tables
Table 1. Key Spectroscopic Data for this compound
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.03 (s, 3H, N-CH₃), δ 3.65–3.80 (m, 2H, CH₂Cl), δ 7.20–7.50 (m, 5H, Ar-H) | |
| IR (KBr) | 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |
| MS (EI) | m/z 213 [M]⁺ |
Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Base | Triethylamine (2.5 equiv.) | Maximizes deprotonation |
| Solvent | Anhydrous THF | Reduces hydrolysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
